Cas no 1149333-40-3 (1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate)

1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- A903330
- MFCD16987655
- LVCYIRQQPQEBSD-UHFFFAOYSA-N
- tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
- CS-0376851
- A51001
- tert-butyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- SCHEMBL10255757
- AS-79150
- EN300-3145079
- tert-butyl2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- 1149333-40-3
- tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- DB-290956
-
- MDL: MFCD16987655
- インチ: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3,(H2,14,15)
- InChIKey: LVCYIRQQPQEBSD-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N
計算された属性
- せいみつぶんしりょう: 58.0783
- どういたいしつりょう: 249.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 68.4Ų
じっけんとくせい
- 密度みつど: 1.187±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
- PSA: 0
1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A737195-1g |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 95% | 1g |
$254.0 | 2025-02-21 | |
Ambeed | A737195-250mg |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 95% | 250mg |
$110.0 | 2025-02-21 | |
eNovation Chemicals LLC | D597167-5g |
tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 98% | 5g |
$1235 | 2024-05-24 | |
eNovation Chemicals LLC | D597167-15g |
tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 98% | 15g |
$2485 | 2024-05-24 | |
A2B Chem LLC | AE28838-1g |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 97% | 1g |
$287.00 | 2024-01-04 | |
1PlusChem | 1P0097IE-100mg |
tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
1149333-40-3 | 95.00% | 100mg |
$77.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH698-5g |
tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
1149333-40-3 | 97% | 5g |
¥6298.0 | 2024-04-25 | |
abcr | AB594403-1g |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |
1149333-40-3 | 1g |
€580.30 | 2024-07-24 | ||
abcr | AB594403-250mg |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |
1149333-40-3 | 250mg |
€278.30 | 2024-07-24 | ||
abcr | AB594403-100mg |
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |
1149333-40-3 | 100mg |
€188.00 | 2024-07-24 |
1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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8. Book reviews
1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateに関する追加情報
1,1-Dimethylethyl 2-Amino-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate
1,1-Dimethylethyl 2-Amino-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate (CAS No. 1149333-40-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused bicyclic structure. The naphthyridine core is a derivative of pyridine and is known for its versatility in chemical synthesis and potential applications in drug discovery.
The structure of 1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate consists of a naphthyridine ring system with an amino group at position 2 and a carboxylate ester group at position 6. The ester group is derived from isopropyl alcohol, as indicated by the "1,1-dimethylethyl" prefix. This specific substitution pattern makes the compound unique and potentially useful in various chemical reactions and biological assays.
Recent studies have highlighted the importance of naphthyridine derivatives in medicinal chemistry. For instance, researchers have explored the potential of naphthyridines as scaffolds for developing kinase inhibitors and other enzyme-targeted therapeutic agents. The presence of the amino group in 2-amino-7,8-dihydro-1,6-naphthyridine adds to the compound's reactivity and ability to form hydrogen bonds, which are critical for bioavailability and target binding in drug molecules.
The synthesis of 1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multi-step organic reactions. Typically, the process begins with the preparation of the naphthyridine core through cyclization reactions involving appropriate diamines or other precursors. Subsequent functionalization steps introduce the amino and ester groups at specific positions on the ring system. The use of modern catalytic methods and green chemistry principles has made this synthesis more efficient and environmentally friendly.
In terms of applications, naphthyridine derivatives have shown promise in several areas. For example, they have been investigated as potential anti-inflammatory agents due to their ability to modulate cytokine production. Additionally, their role as building blocks for more complex molecules in drug design cannot be overlooked. The ester functionality in carboxylate derivatives allows for further chemical modifications, enabling researchers to explore diverse pharmacophores.
Recent advancements in computational chemistry have also contributed to understanding the properties of naphthyridines. Molecular docking studies have revealed that these compounds can bind effectively to various protein targets, suggesting their potential as leads for drug development. Furthermore, their stability under physiological conditions makes them attractive candidates for oral drug delivery systems.
Safety and toxicity studies are crucial for any compound intended for therapeutic use. Initial evaluations suggest that naphthyridines exhibit moderate toxicity profiles compared to other heterocyclic compounds. However, further research is required to fully understand their long-term effects on biological systems.
In conclusion, 1,1-dimethylethyl 2-amino-7,8-dihydro-1,naphthyridine-carboxylate (CAS No. 1149333-40-3) represents an intriguing compound with multifaceted applications in organic synthesis and pharmacology. Its unique structure and reactivity make it a valuable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover its potential uses and mechanisms of action, this compound is poised to play a significant role in future advancements within these fields.
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